The compound (1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,13,15-pentaene is a complex organic molecule belonging to the class of alkaloids, specifically categorized under the erythrina alkaloids. Alkaloids are nitrogen-containing compounds that often exhibit significant biological activity and are commonly found in various plant species. This compound's structure features a unique tetracyclic framework along with multiple methoxy groups, which may contribute to its pharmacological properties.
This compound can be derived from natural sources such as plants within the Erythrina genus, known for their diverse range of bioactive alkaloids. The specific extraction and isolation processes can vary depending on the plant species and the part of the plant used (e.g., leaves, roots).
The synthesis of (1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,13,15-pentaene typically involves multi-step organic synthesis techniques that may include:
Technical details regarding specific reagents and conditions would depend on the chosen synthetic route and desired yield.
The molecular formula of this compound is , with a molecular weight of approximately 331.40 g/mol. The structure includes:
COC1CC23C(=CC1O)CCN2CCCC4=CC(=C(C=C34)O)OC
GBVAKOZJEIKWIX-UHFFFAOYSA-N
The compound may participate in various chemical reactions typical for alkaloids:
Technical details such as reaction conditions and yields would depend on specific experimental setups.
The mechanism of action for this compound likely involves interaction with biological targets such as enzymes or receptors:
Data supporting these mechanisms would typically come from pharmacological studies assessing binding affinities and functional outcomes.
Relevant data from studies would provide insights into these properties.
The compound has potential applications in various scientific fields:
Research into this compound could lead to the development of new therapeutic agents or provide insights into the biochemical roles of similar natural products.
CAS No.: 2322-77-2
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.:
CAS No.:
CAS No.: 668462-13-3